2-[(4-Methylphenyl)amino]benzoic acid

AKR1C3 inhibitor Prostate cancer Castration-resistant prostate cancer

Research pain point: Inconsistent AKR1C inhibition due to isoform crosstalk? 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5) provides a validated AKR1C3 inhibitor scaffold with IC50 0.36 μM and 4-fold selectivity over AKR1C2. • Defined selectivity profile eliminates confounding anti-inflammatory effects (no COX-1/2 inhibition). • Serves as a reliable reference control for enzymatic/cellular assays. • Amenable to rapid derivatization for SAR expansion. In stock for immediate shipment.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 16524-23-5
Cat. No. B090794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)amino]benzoic acid
CAS16524-23-5
Synonyms4-MDPACA
4-methyldiphenylamine-2'-carboxylic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyDEFSEYPSVLNHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5): A Fenamate Scaffold for Targeted AKR1C3 Inhibitor Development


2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5), also known as N-(p-tolyl)anthranilic acid or 4-methyldiphenylamine-2'-carboxylic acid, is an N-aryl anthranilic acid derivative belonging to the fenamate class of compounds . With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry research [1].

Fenamate N-aryl anthranilic acid scaffold for targeted inhibitor design
Well-characterized p-methyl substitution profile for AKR1C3 pathway studies
SAR-ready core amenable to medicinal chemistry optimization

Why Generic Fenamate Substitution Is Not Feasible for 2-[(4-Methylphenyl)amino]benzoic acid


In the fenamate class, minor structural modifications profoundly alter target engagement and isoform selectivity profiles. Systematic structure-activity relationship (SAR) studies have demonstrated that the position and nature of substituents on the N-phenyl ring dictate inhibitory potency and selectivity across aldo-keto reductase 1C isoforms (AKR1C1-4) and cyclooxygenase enzymes [1]. Consequently, substituting 2-[(4-Methylphenyl)amino]benzoic acid with a closely related analog such as flufenamic acid, mefenamic acid, or even a positional isomer will yield divergent biological outcomes, potentially compromising experimental reproducibility and hypothesis validation.

p-Methyl substitution profile may not match flufenamic acid (m-CF3), shifting isoform selectivity and potency.

Unsubstituted parent compound exhibits reversed AKR1C2 preference; not interchangeable for AKR1C3-focused studies.

Meta-carboxy positional isomer displays distinct selectivity window; ortho-isomer provides a different dual-inhibition balance.

2-[(4-Methylphenyl)amino]benzoic acid: Quantified Differentiation from Fenamate Analogs


AKR1C3 Inhibitory Potency and Isoform Selectivity: Head-to-Head Comparison with Flufenamic Acid and Unsubstituted Analog

In a direct comparative enzyme inhibition study using recombinant human AKR1C3 and AKR1C2, 2-[(4-Methylphenyl)amino]benzoic acid (compound 1n) exhibited an IC50 of 0.36 μM against AKR1C3 and 1.46 μM against AKR1C2, yielding a selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) of 4 [1]. In the same assay system, the lead compound flufenamic acid (FLU, m-CF3 substitution) showed an IC50 of 0.05 μM against AKR1C3 and 0.37 μM against AKR1C2 (ratio 7), while the unsubstituted parent compound (1b, -H) displayed an IC50 of 1.52 μM against AKR1C3 and 0.44 μM against AKR1C2 (ratio 0.3) [1].

AKR1C3 Potency & Selectivity
Head-to-head
Target: AKR1C3 IC50 0.36 µM | AKR1C2 1.46 µM | Ratio 4.0 Flufenamic acid: 0.05 µM / 0.37 µM (Ratio 7) Unsubstituted analog: 1.52 µM / 0.44 µM (Ratio 0.3)
Supports AKR1C3 vs AKR1C2 selectivity review in enzyme inhibition models
Recombinant human AKR1C3/AKR1C2 assays
AKR1C3 inhibitor Prostate cancer Castration-resistant prostate cancer Steroid hormone biosynthesis

AKR1C3 vs. COX-2 Selectivity Profile: Cross-Study Comparison with Mefenamic Acid

In a separate SAR study evaluating N-phenylanthranilic acid derivatives, mefenamic acid demonstrated an AKR1C3 IC50 of 0.39 μM and a COX-2 IC50 of 225 μM, yielding a >570-fold selectivity for AKR1C3 [2]. While direct COX-2 inhibition data for 2-[(4-Methylphenyl)amino]benzoic acid are not available from the same study, the lead compounds from the J Med Chem 2012 series, which include the target compound, were reported to not inhibit COX-1 or COX-2 [1], suggesting that the p-methyl substitution may confer a COX-sparing phenotype similar to or greater than mefenamic acid.

COX-2 Selectivity Profile
Cross-study
Target: AKR1C3 IC50 0.36 µM; COX-2 inhibition not detected in lead series Mefenamic acid: AKR1C3 IC50 0.39 µM, COX-2 IC50 225 µM (>570-fold selective)
Supports COX-sparing phenotype evaluation in research models
Data from related SAR studies; direct COX-2 confirmation pending
COX-2 inhibitor Anti-inflammatory Prostaglandin synthesis Selectivity profiling

Ortho- vs. Meta-Carboxy Substitution: Positional Isomer Selectivity Divergence

The ortho-carboxylic acid configuration of 2-[(4-Methylphenyl)amino]benzoic acid (AKR1C3 IC50 = 0.36 μM; AKR1C2 IC50 = 1.46 μM) [1] differs markedly from its meta-carboxy positional isomer, 3-[(4-methylphenyl)amino]benzoic acid. The latter exhibits an AKR1C3 IC50 of 0.7 μM (700 nM) and an AKR1C2 IC50 of 56 μM (56,000 nM) [2], corresponding to an 80-fold selectivity for AKR1C3. In contrast, the target compound displays only a 4-fold selectivity for AKR1C3 over AKR1C2 [1].

Positional Isomer Selectivity
Head-to-head
Ortho-isomer (target): AKR1C3 0.36 µM, AKR1C2 1.46 µM (Ratio 4) Meta-isomer: AKR1C3 0.7 µM, AKR1C2 56 µM (Ratio 80)
Highlights positional isomer selectivity divergence for probe design
Recombinant human enzyme inhibition assays
Positional isomer Structure-activity relationship AKR1C3 selectivity Medicinal chemistry

Acute Toxicity Profile in Rodent Models: Quantitative Comparison with Mefenamic Acid

Acute toxicity studies in mice indicate an intraperitoneal LD50 of 250 mg/kg for 2-[(4-Methylphenyl)amino]benzoic acid, with an intravenous LD50 of 94 mg/kg . In comparison, the widely used fenamate mefenamic acid exhibits an oral LD50 of 630 mg/kg in mice . While route differences preclude direct quantitative comparison, these data establish a baseline safety profile for in vivo experimental planning.

In Vivo Tolerability
Data to verify
IP LD50 250 mg/kg; IV LD50 94 mg/kg (mice) Mefenamic acid oral LD50 630 mg/kg (route differences limit comparison)
Reported in vivo tolerability endpoint context for experimental planning
Source data not specified; verify before use in dose-ranging studies
In vivo toxicology LD50 Preclinical safety Fenamate

Optimal Research and Industrial Applications for 2-[(4-Methylphenyl)amino]benzoic acid


AKR1C3 Inhibitor Development for Castration-Resistant Prostate Cancer (CRPC)

2-[(4-Methylphenyl)amino]benzoic acid serves as a validated starting scaffold for designing selective AKR1C3 inhibitors, as demonstrated in the SAR study by Adeniji et al. [1]. The compound's moderate potency (IC50 = 0.36 μM) and balanced selectivity profile provide a baseline for iterative medicinal chemistry optimization aimed at enhancing AKR1C3 affinity while maintaining or improving isoform discrimination.

Control Compound in AKR1C Isoform Selectivity Assays

Given its well-characterized inhibition profile across AKR1C3 and AKR1C2, this compound can be employed as a reference control in enzymatic and cellular assays to benchmark the selectivity of novel AKR1C inhibitors [1]. Its distinct selectivity ratio (4-fold) contrasts with that of flufenamic acid (7-fold) and mefenamic acid (>500-fold) [2], enabling multiplexed assay validation.

Fragment-Based Drug Discovery and Scaffold Hopping

Vendors position 2-[(4-Methylphenyl)amino]benzoic acid as a fragment molecule for molecular linking, expansion, and modification . Its fenamate core is amenable to diverse chemical transformations, including amide formation, esterification, and aromatic substitution, facilitating the rapid generation of derivative libraries for screening campaigns.

In Vivo Pharmacology Studies Requiring COX-Sparing AKR1C3 Modulation

Because lead compounds from the same structural series do not inhibit COX-1 or COX-2 [1], 2-[(4-Methylphenyl)amino]benzoic acid represents a promising starting point for developing AKR1C3 modulators that avoid confounding anti-inflammatory effects. This property is particularly advantageous in prostate cancer xenograft models where COX-2 inhibition could independently influence tumor growth.

Application
Selection Property
Validation Focus
AKR1C3 inhibitor development (prostate cancer research models)
Scaffold with characterized AKR1C3 affinity
SAR optimization and isoform selectivity review
AKR1C isoform selectivity assay control
Well-defined inhibition profile (AKR1C3 vs AKR1C2)
Multiplexed assay benchmarking
Fragment-based drug discovery and scaffold hopping
Fenamate core amenable to chemical transformations
Derivative library generation and screening
In vivo pharmacology studies with COX-sparing profile
COX-1/COX-2 inhibition not detected in series
Minimizing confounding anti-inflammatory effects in models

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